molecular formula C20H14ClN3OS B2686386 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-80-0

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2686386
M. Wt: 379.86
InChI Key: CAFJLYDIRPUBJF-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound used in scientific research. It’s a type of N-heterocyclic compound that has shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity .


Molecular Structure Analysis

These compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities and structural units were key for PI3Kα inhibitory activity .

Scientific Research Applications

Synthesis of Thiazolo and Triazolo Derivatives

Research has focused on the synthesis of various thiazolo and triazolo derivatives due to their significant pharmacological properties. For instance, compounds derived from thiazolo[3,2-a]pyrimidine and triazolo[4,3-a]pyrimidine have been synthesized and investigated for their potential biological activities. These compounds are structurally related to 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide and showcase the importance of such frameworks in drug discovery efforts (Haiza et al., 2000).

Anticancer and Anti-inflammatory Applications

Derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their anti-inflammatory activities. This research highlights the potential therapeutic applications of compounds with thiazolo[3,2-a]pyrimidine structures in treating inflammation-related disorders (Tozkoparan et al., 1999). Additionally, novel benzamide derivatives containing thiazol and oxadiazol moieties have been designed, synthesized, and assessed for their anticancer activities, demonstrating the value of these compounds in developing anticancer therapeutics (Ravinaik et al., 2021).

Metabolic Studies

Research involving compounds similar to 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has also extended into studies of their metabolism and excretion. For example, GDC-0449 (vismodegib), a compound with a somewhat related structure, underwent extensive metabolism studies in rats and dogs, revealing significant insights into its metabolic pathways and disposition (Yue et al., 2011).

Synthesis and Cytotoxic Activity

The synthesis and structural characterization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes have been explored, with evaluations of their cytotoxic activity against various cancer cell lines. This research illustrates the potential of such compounds in developing new cancer treatments (Adhami et al., 2014).

Safety And Hazards

Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .

properties

IUPAC Name

2-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFJLYDIRPUBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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